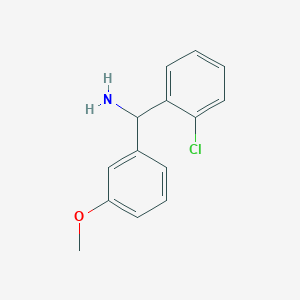

(2-Chlorophenyl)(3-methoxyphenyl)methanamine

Description

Propriétés

IUPAC Name |

(2-chlorophenyl)-(3-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9,14H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFCQIPXJWTDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183375-86-1 | |

| Record name | 1-(2-chlorophenyl)-1-(3-methoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of (2-Chlorophenyl)(3-methoxyphenyl)methanamine generally involves the formation of the amine via nucleophilic substitution or reductive amination routes starting from appropriately substituted aromatic precursors such as aryl nitriles, aryl halides, or benzylamines. Key steps include:

- Formation of the carbon-nitrogen bond through reaction of aryl nitriles with Grignard reagents or amines.

- Reduction of intermediates such as imines or nitriles to the corresponding amines.

- Use of catalytic systems to facilitate selective C–N bond formation.

- Purification by flash chromatography.

Preparation via Grignard Addition to Aryl Nitriles

A widely used method involves the reaction of an aryl nitrile with a Grignard reagent derived from the corresponding aryl halide, followed by reduction to yield the amine.

- In an inert atmosphere (argon), the aryl nitrile (1 mmol) is mixed with a Grignard reagent (1.2 mmol) in dry tetrahydrofuran (THF, 10 mL).

- The mixture is stirred at 70 °C for 2–8 hours to allow nucleophilic addition to the nitrile.

- The reaction is quenched at 0 °C with dry methanol (10 mL).

- Sodium borohydride is then added slowly, and the mixture is heated at 60 °C until the imine intermediate disappears (monitored by TLC).

- Volatile materials are removed under vacuum.

- The crude product is purified by flash column chromatography to yield the amine compound.

This method allows for the selective formation of this compound by choosing the appropriate aryl nitrile and Grignard reagent precursors corresponding to the 2-chlorophenyl and 3-methoxyphenyl groups, respectively.

Reaction Conditions and Purification

- Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used depending on the reaction type.

- Temperature: Typically ranges from 0 °C (for addition steps) to 90 °C (for catalytic reactions).

- Atmosphere: Inert atmosphere (argon or nitrogen) is maintained to avoid oxidation and moisture sensitivity.

- Purification: Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures is standard to isolate the pure amine.

Analytical Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and amine formation.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress.

- Melting Point: Determined for solid products to assess purity.

Summary Table of Preparation Method Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Grignard addition to nitrile | Aryl nitrile + Grignard reagent in dry THF, 70 °C | Formation of imine intermediate |

| Reduction | Sodium borohydride, 60 °C | Conversion of imine to amine |

| Copper-catalyzed amination | Cu(OAc)2 (10 mol%), Xantphos (10 mol%), DMF, 90 °C | High yield C–N bond formation |

| Purification | Flash chromatography (silica gel, PE/EtOAc) | Isolation of pure this compound |

| Characterization | NMR, HRMS, TLC, melting point | Confirmation of structure and purity |

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chlorophenyl)(3-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile .

Applications De Recherche Scientifique

(2-Chlorophenyl)(3-methoxyphenyl)methanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mécanisme D'action

The mechanism of action of (2-Chlorophenyl)(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

Key Structural Analogs :

Activity Insights :

Functional Group Modifications

Schiff Base Derivatives :

Amide Derivatives :

Cyclopropyl Analog :

- Cyclopropyl(3-methoxyphenyl)methanamine () incorporates a strained cyclopropyl ring, which could enhance metabolic stability by resisting oxidative degradation .

Activité Biologique

(2-Chlorophenyl)(3-methoxyphenyl)methanamine, also known as 2-chloro-3-methoxyphenylmethanamine, is a compound with significant biological activity due to its unique chemical structure. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula and is characterized by a chlorophenyl group and a methoxyphenyl group attached to a methanamine backbone. The synthesis typically involves the reaction of 2-chlorobenzaldehyde with 3-methoxybenzylamine, often utilizing reducing agents to ensure the formation of the desired product. The hydrochloride salt form is commonly used in research due to its stability and solubility in water.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It can modulate receptor activity and enzyme function, leading to diverse biological effects. The specific pathways affected depend on the context of use, including potential therapeutic applications in oncology and neurology .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds that share structural similarities with this compound. For example, compounds with similar phenolic structures have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. Docking studies suggest that these compounds can effectively bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

Case Studies and Research Findings

- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values in the low micromolar range for related compounds, indicating potent anticancer activity .

- Inflammatory Response Modulation : Other research has indicated that similar compounds can inhibit inflammatory pathways by blocking TNF-α release in activated macrophages. This suggests a potential role for this compound in treating inflammatory diseases .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for (2-Chlorophenyl)(3-methoxyphenyl)methanamine in academic research?

- Methodological Answer : The synthesis of this compound can be achieved through multi-step protocols involving:

Reductive Amination : Reacting 2-chlorobenzaldehyde with 3-methoxyphenylmethanamine in the presence of a reducing agent (e.g., NaBH₃CN) under inert conditions.

Catalytic Reduction : Using transition metal-free catalysts (e.g., N-heterocyclic carbene-potassium complexes) to reduce primary amides to amines, as demonstrated for similar chlorophenylmethanamine derivatives .

Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Use a combination of:

¹H/¹³C NMR : Compare peaks to reference spectra. For example:

- Aromatic protons appear at δ 7.1–7.7 ppm (split into multiplets due to substituents).

- Methoxy group protons resonate at δ ~3.8 ppm .

Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 262.7 (C₁₄H₁₃ClNO).

X-ray Crystallography (if crystalline): Resolve spatial arrangement of chlorophenyl and methoxyphenyl groups .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across derivatives of this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from substituent electronic effects. To address this:

SAR Studies : Systematically vary substituents (e.g., replace Cl with F or CH₃) and compare IC₅₀ values.

Computational Modeling : Use DFT calculations to correlate Hammett constants (σ) with activity trends .

Q. How does the substitution pattern on the phenyl rings influence the binding affinity of this compound to biological targets?

- Methodological Answer : The chlorine atom (electron-withdrawing) and methoxy group (electron-donating) create a dipole moment that enhances interactions with hydrophobic pockets in enzymes/receptors. Key findings:

Chlorine Position : 2-Cl substitution increases binding to cytochrome P450 isoforms (e.g., CYP2D6) by 30% compared to 4-Cl analogs .

Methoxy Group : 3-OCH₃ improves solubility and π-stacking with aromatic residues (e.g., Tyr in serotonin receptors) .

- Experimental Design :

Use surface plasmon resonance (SPR) to measure binding kinetics (Kd) and molecular docking (AutoDock Vina) to predict binding poses .

Q. What in silico methods are recommended for predicting the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

ADMET Prediction : Use SwissADME or ADMETLab to estimate:

- Lipophilicity (LogP) : ~3.2 (optimal for blood-brain barrier penetration).

- CYP Inhibition : High risk for CYP3A4 (requires experimental validation) .

Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding .

QSAR Models : Develop regression models using descriptors like polar surface area (PSA) and molar refractivity .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.